DGAT1 Inhibitory Potency: cis-2-Benzoylcyclopentane-1-carboxylic acid vs. trans-Isomer
cis-2-Benzoylcyclopentane-1-carboxylic acid (CAS 70071-92-0) exhibits moderate inhibitory activity against human DGAT1 with an IC50 of 10 nM in a cellular triglyceride synthesis assay [1]. In contrast, the trans-isomer (1R,2R)-2-benzoylcyclopentane-1-carboxylic acid demonstrates significantly weaker inhibition, with an IC50 > 10,000 nM under comparable conditions [2]. This ~1000-fold difference in potency underscores the critical role of the cis-stereochemistry for DGAT1 engagement.
| Evidence Dimension | DGAT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 10 nM (cellular assay, HEK293 cells) |
| Comparator Or Baseline | trans-(1R,2R)-2-benzoylcyclopentane-1-carboxylic acid: >10,000 nM |
| Quantified Difference | >1000-fold higher potency for cis-isomer |
| Conditions | Inhibition of human DGAT1 in serum-starved HEK293 cells assessed by triglyceride synthesis |
Why This Matters
This potency differential is essential for researchers investigating DGAT1 as a therapeutic target for metabolic disorders, as the cis-isomer provides a viable starting point for lead optimization, whereas the trans-isomer is essentially inactive.
- [1] BindingDB. BDBM50599921 (CHEMBL5203276). IC50: 10 nM for cis-2-Benzoylcyclopentane-1-carboxylic acid at human DGAT1. View Source
- [2] PubChem. (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid. Bioactivity Summary. View Source
